molecular formula C24H23NO4S B406562 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 333351-29-4

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B406562
CAS No.: 333351-29-4
M. Wt: 421.5g/mol
InChI Key: PIZSYSCKPFFVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is further functionalized with acetyl, methyl, and sulfonamide groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran structure. For instance, starting from a naphthalene derivative, a furan ring can be introduced through cyclization reactions using reagents like acid chlorides and Lewis acids.

    Functionalization: The naphthofuran core is then functionalized with an acetyl group at the 3-position and a methyl group at the 2-position. This can be achieved through Friedel-Crafts acylation and alkylation reactions.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the functionalized naphthofuran with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl and methyl groups can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or alcohols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), primary or secondary amines, alcohols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Sulfonamide derivatives with different substituents

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and sulfonamide groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide
  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-13-10-14(2)24(15(3)11-13)30(27,28)25-21-12-20-22(16(4)26)17(5)29-23(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSYSCKPFFVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.